tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate
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Overview
Description
tert-Butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate: is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving appropriate precursors.
Iodination: The indazole core is then iodinated using iodine or an iodine-containing reagent under specific conditions to introduce the iodine atom at the desired position.
Carbamate Formation:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the indazole core.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
tert-Butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Chemical Biology: Utilized in the development of chemical probes for investigating biological systems.
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
- tert-Butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate
- tert-Butyl (4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate
- tert-Butyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Comparison: tert-Butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can serve as a handle for further functionalization, making this compound a versatile intermediate in synthetic chemistry. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in drug discovery and development.
Properties
CAS No. |
2758004-76-9 |
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Molecular Formula |
C12H18IN3O2 |
Molecular Weight |
363.19 g/mol |
IUPAC Name |
tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate |
InChI |
InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)14-7-4-5-9-8(6-7)10(13)16-15-9/h7H,4-6H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
ORKAGOJKHOTYKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C(=NN2)I |
Purity |
95 |
Origin of Product |
United States |
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